molecular formula C9H12ClN3O B2845442 (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1261234-21-2

(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B2845442
CAS RN: 1261234-21-2
M. Wt: 213.67
InChI Key: ZUIKZRQFOFCRNI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol, also known as CCP, is a chemical compound used in scientific research for its unique properties. CCP is a pyrrolidine-based compound that has been studied extensively for its potential applications in drug development and the treatment of various diseases.

Mechanism of Action

The mechanism of action of (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is not fully understood. However, it has been proposed that (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol may act by inhibiting the activity of enzymes involved in various biological processes. (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the levels of pyrimidines, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol has also been found to have antiviral activity against the hepatitis C virus and the Zika virus. In addition, (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is its potential as a drug candidate for the treatment of various diseases. (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol has been extensively studied for its potential applications in drug development. However, one limitation of (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol. One direction is to further investigate its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol to better understand its efficacy and safety in humans. Additionally, the synthesis of (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol can be further optimized to yield higher purity and higher yields.

Synthesis Methods

The synthesis of (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol involves the reaction of 2-chloro-6-methylpyrimidine-4-carbaldehyde with (R)-3-hydroxypyrrolidine in the presence of a base. The reaction yields (R)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol as a white crystalline solid. The synthesis of (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol has been optimized to yield high purity and high yields.

Scientific Research Applications

(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol has been extensively studied for its potential applications in drug development. It has been found to have activity against various diseases, including cancer, viral infections, and neurological disorders. (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol has also been found to have antiviral activity against the hepatitis C virus and the Zika virus.

properties

IUPAC Name

(3R)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-4-8(12-9(10)11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIKZRQFOFCRNI-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)Cl)N2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol

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